Cas no 81103-11-9 (Clarithromycin)

Clarithromycin Chemical and Physical Properties
Names and Identifiers
-
- Clarithromycin
- Naxy
- Clarithromycin-13C-d3
- 6-O-metkylerythromycin
- Biaxin
- Claric
- Claris
- ClarithroMycin Identity
- Clarosip
- Clathromycin
- Cyllind
- Klacid
- Kladd
- Klar-icid
- Macladin
- te-03
- TE-031
- Veclam
- Zeciar
- Zeclar
- 6-O-Methylerythromycin
- A-56268
- Klaricid
- 6-O-Methylerythromycin a
- Clarithromycine
- Kofron
- Clarith
- Clarithromycinum
- Erythromycin, 6-O-methyl-
- Biaxin XL
- Fromilid
- Claridar
- Bicrolid
- Astromen
- Claricide
- Clacine
- Abbotic
- Mabicrol
- Clambiotic
- Klaciped
- Heliclar
- Claripen
- Claribid
- Clarem
- Clacid
- Clacee
- Maclar
- Klarid
- Crixan
- Klarin
- Klabax
- Cyllid
- Mavid
- Helas
- Biaxin filmtab
- Adel
- Klax
- Biaxin xl filmtab
- Biaxin HP
- Klar
- Klaricid Pediatric
- Clarithromycine [INN-F
- NSC-758704
- SR-05000001992-2
- CLARITHROMYCIN [EP MONOGRAPH]
- SDP-015
- AGOYDEPGAOXOCK-KCBOHYOISA-N
- CCRIS 8833
- Clarithromycin & Interleukin-12
- NS00098550
- KBio2_005645
- NCGC00095117-01
- CLARITHROMYCIN IDENTITY (USP-RS)
- AKOS015894242
- SPECTRUM1504231
- clarithromycina
- CPD000466382
- DivK1c_006655
- Spectrum5_001729
- Clarithromycin Identity, United States Pharmacopeia (USP) Reference Standard
- Spectrum4_000629
- A56268
- AB00053394_14
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dion
- Clarithromycin, European Pharmacopoeia (EP) Reference Standard
- SCHEMBL38125
- UNII-H1250JIK0A
- Z1515385076
- DTXCID40820062
- NCGC00260449-01
- CHEBI:3732
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- HMS2090O11
- Clarithromycin, >=95% (HPLC)
- C2220
- HMS2051G18
- 81103-11-9
- DB01211
- s2555
- CLARITHROMYCIN [ORANGE BOOK]
- CLARITHROMYCIN [JAN]
- ANX-015
- CS-2576
- Clarithromycinum [INN-Latin]
- Clarithromycine (INN-French)
- SBI-0206716.P001
- SR-05000001992
- HMS1922H09
- HMS3715J17
- PREVPAC COMPONENT CLARITHROMYCIN
- HSDB 8055
- Q118551
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione
- SMR000466382
- CAS-81103-11-9
- 116836-41-0
- MLS001201751
- (2R,3S,4S,5R,6R,8R,10R,11R,12S,13R)-5-(3,4,6-Trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyloxy)-3-(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyloxy)-11,12-dihydroxy-6-methoxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecan-13-olide
- SR-05000001992-1
- (3R,4S,5S,6R,7R,9R,11S, 12R,13S,14S)-6-{[(2S,3R,4S,6R)- 4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy- 4-{[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-4,6- dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1- oxacyclotetradecane-2,10-dione
- Spectrum2_001668
- H1250JIK0A
- NSC643733
- (14R)-14-Hydroxyclarithromycin
- Spectrum_000089
- CLARITHROMYCIN [INN]
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-14-ethyl-12,13-dihydroxy-4-((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yloxy)-7-methoxy-3,5,7,9,11,13-hexamethyl
- HMS2094M05
- CHEMBL1741
- Claritromicina [INN-Spanish]
- Tox21_111429
- Pharmakon1600-01504231
- BSPBio_003453
- Clarithromycin, >=98% (HPLC)
- D00276
- Clarithromycin (JP17/USP/INN)
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione (non-preferred name)
- BRD-K49668410-001-18-8
- Lactoferrin B & Clarithromycin
- C06912
- Klaricid XL
- CLARITHROMYCIN (MART.)
- CLARITHROMYCIN [USP IMPURITY]
- CTY
- Abbott-56268
- (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- Clarithromycinum (INN-Latin)
- CLARITHROMYCIN [MART.]
- Q-200870
- CLM & IL-12
- GTPL10903
- CLARITHROMYCIN COMPONENT OF PREVPAC
- HY-17508
- J01FA09
- CCG-39086
- Clarithromycin (Biaxin, Klacid)
- Clarithromycin, Pharmaceutical Secondary Standard; Certified Reference Material
- DTXSID3022829
- HMS2231A08
- BRD-K49668410-001-07-1
- Clarithromycin, United States Pharmacopeia (USP) Reference Standard
- Clarithromycine [INN-French]
- NCGC00178054-06
- NCGC00178054-01
- Claritromicina
- KBio3_002673
- CLARITHROMYCIN [WHO-DD]
- NSC 758704
- CLARITHROMYCIN (USP MONOGRAPH)
- KBioSS_000509
- BDBM50404044
- (3R,4S,5R,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacy
- Clarithromycin 100 microg/mL in Acetonitrile
- KBio2_000509
- MLS001424066
- Clarithromycin500 mg
- Clarithromycin extended release
- SPBio_001855
- KBioGR_001218
- Klaricid H.P.
- MFCD00865140
- AB00053394-12
- NSC758704
- TE031
- LMPK04000014
- Biaxin (TN)
- Clarithromycin,(S)
- KBio2_003077
- AB00053394-10
- AB00053394-13
- Claritromicina (INN-Spanish)
- 6-0-methylerythromycin A
- CLARITHROMYCIN [USP MONOGRAPH]
- Spectrum3_001667
- Lactoferrin H & Clarithromycin
- AB00053394_15
- CLARITHROMYCIN (EP MONOGRAPH)
- CLARITHROMYCIN IDENTITY [USP-RS]
- CLARITHROMYCIN (USP IMPURITY)
- DRG-0099
- SpecPlus_000559
- Tox21_202903
- BIDD:GT0200
- CLARITHROMYCIN [MI]
- NC00140
- CLARITHROMYCIN (USP-RS)
- A840042
- O(6)-methylerythromycin
- MLS000759516
- F14975
- KBio1_001599
- 6-O-methyl erythromycin
- Clarithromycin [USAN:USP:INN:BAN:JAN]
- CLARITHROMYCIN [VANDF]
- CLARITHROMYCIN [USP-RS]
- Clarithromycin (USAN:USP:INN:BAN:JAN)
- Clarithromycin for peak identification, European Pharmacopoeia (EP) Reference Standard
- 6-O-Methylerythromycin (ACI)
- Oxacyclotetradecane, erythromycin deriv. (ZCI)
- A 56268
- Abbott 56268
- Antibiotic A 56268
- Antibiotic TE 31
- Clamicin
- Claritek
- Clarithro
- CRIXAN OD
- Fascar
- Kelamycin
- Klaribac
- Klarimix
- Klarithran MR
- MeSH ID: D017291
- TE 031
- BRD-K49668410-001-16-2
- Clarithromycin (JP18/USP/INN)
-
- MDL: MFCD00865140
- Inchi: 1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
- InChI Key: AGOYDEPGAOXOCK-KCBOHYOISA-N
- SMILES: O([C@@H]1O[C@H](C)C[C@H](N(C)C)[C@H]1O)[C@@H]1[C@@H](C)[C@H](O[C@@H]2O[C@@H](C)[C@H](O)[C@](C)(OC)C2)[C@@H](C)C(=O)O[C@H](CC)[C@](O)(C)[C@H](O)[C@@H](C)C(=O)[C@H](C)C[C@@]1(C)OC
Computed Properties
- Exact Mass: 747.47700
- Monoisotopic Mass: 747.477
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 52
- Rotatable Bond Count: 8
- Complexity: 1190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 18
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Surface Charge: 0
- Tautomer Count: 3
- Topological Polar Surface Area: 183
Experimental Properties
- Color/Form: Odorless, bitter white crystalline powder or colorless needle crystals
- Density: 1.1334 (rough estimate)
- Melting Point: 222.0 to 227.0 deg-C
- Boiling Point: 805.5°C at 760 mmHg
- Flash Point: >110°(230°F)
- Refractive Index: -92 ° (C=1, CHCl3)
- Solubility: Soluble in DMSO
- Stability/Shelf Life: Store in Freezer
- PSA: 182.91000
- LogP: 2.43970
- Solubility: It is more soluble in chloroform or acetone, slightly soluble in ethanol, ether or methanol, and almost insoluble in water
- Merck: 2339
- Specific Rotation: -85.0° ~ -97.0° (c=1, CHCl3)
Clarithromycin Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- WGK Germany:3
- Hazard Category Code: R22: harmful if swallowed. R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S26; S36
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:KF4997000
-
Hazardous Material Identification:
- Toxicity:LD50 in male, female mice, male, female rats (mg/kg): 2740, 2700, 3470, 2700 orally, 1030, 850, 669, 753 i.p., >5000 all s.c. (Abe)
- Risk Phrases:R22
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Clarithromycin Customs Data
- HS CODE:29419000
- Customs Data:
China Customs Code:
29419000
Clarithromycin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC8937-1 g |
Clarithromycin |
81103-11-9 | >98% | 1g |
$300.0 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026241-5g |
Clarithromycin |
81103-11-9 | 99% | 5g |
¥84 | 2023-09-07 | |
Biosynth | AC72406-2 mg |
Clarithromycin-13CD3 |
81103-11-9 | 2mg |
$1,455.30 | 2023-01-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1434-25 mg |
Clarithromycin |
81103-11-9 | 99.89% | 25mg |
¥222.00 | 2022-04-26 | |
BioAustralis | BIA-C1313-25 mg |
Clarithromycin |
81103-11-9 | >95%byHPLC | 25mg |
$336.00 | 2023-08-11 | |
eNovation Chemicals LLC | D488566-100g |
clarithromycin |
81103-11-9 | 97% | 100g |
$220 | 2024-06-05 | |
TRC | C559750-250mg |
Clarithromycin |
81103-11-9 | 250mg |
$142.00 | 2023-05-18 | ||
TRC | C559750-2.5g |
Clarithromycin |
81103-11-9 | 2.5g |
$907.00 | 2023-05-18 | ||
Axon Medchem | 3445-50 mg |
Clarithromycin |
81103-11-9 | 98% | 50mg |
€50.00 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1434-200 mg |
Clarithromycin |
81103-11-9 | 99.89% | 200mg |
¥687.00 | 2022-04-26 |
Clarithromycin Production Method
Synthetic Circuit 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 11, 80 °C; 80 °C → rt; 10 min, rt
Synthetic Circuit 2
Synthetic Circuit 3
Clarithromycin Raw materials
- Erythromycin, 6-O-methyl-, 9-(O-2-pyrimidinyloxime), (9E)-
- Erythromycin, 6-O-methyl-2',4''-bis-O-(trimethylsilyl)-, 9-(O-2-pyrimidinyloxime), (9E)-
Clarithromycin Preparation Products
Clarithromycin Suppliers
Clarithromycin Related Literature
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
Additional information on Clarithromycin
Clarithromycin: A Comprehensive Overview
Clarithromycin, with the CAS number 81103-11-9, is a macrolide antibiotic that has been widely used in the treatment of various bacterial infections. It is derived from erythromycin and was developed to improve upon the pharmacokinetic properties of its predecessor. Clarithromycin is known for its broad spectrum of activity against gram-positive bacteria, certain gram-negative organisms, and some atypical pathogens such as Mycoplasma and Chlamydia species.
The chemical structure of Clarithromycin includes a macrocyclic lactone ring with a methyl group substitution at position 6, which contributes to its enhanced stability and bioavailability. This modification allows it to penetrate tissues more effectively than erythromycin, making it a preferred choice for infections in areas such as the lungs, skin, and soft tissues. Recent studies have also highlighted its potential in combating multidrug-resistant bacteria, a growing concern in modern medicine.
In terms of clinical applications, Clarithromycin is commonly prescribed for respiratory tract infections, including bronchitis and pneumonia. It is also effective in treating skin and soft tissue infections caused by susceptible pathogens. One of the notable advantages of Clarithromycin is its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the growth of pathogenic microorganisms.
Recent research has focused on optimizing the delivery methods of Clarithromycin to enhance its efficacy and reduce side effects. For instance, studies have explored the use of nanoparticles and liposomal formulations to improve drug targeting and reduce systemic toxicity. These advancements hold promise for future applications in targeted therapy against resistant bacterial strains.
The pharmacokinetics of Clarithromycin are well-documented, with good oral bioavailability and a relatively long half-life, allowing for once or twice daily dosing regimens. Its metabolism primarily occurs in the liver via cytochrome P450 enzymes, which can lead to potential drug interactions with other medications metabolized through the same pathway. Clinicians are advised to monitor patients for such interactions when prescribing Clarithromycin.
In conclusion, Clarithromycin, CAS number 81103-11-9, remains a cornerstone in antimicrobial therapy due to its broad spectrum activity and favorable pharmacokinetic profile. Ongoing research continues to explore new formulations and applications for this versatile antibiotic, ensuring its relevance in combating bacterial infections in an era of increasing antimicrobial resistance.

